
1-(4-Methoxyphenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12OS. It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an ethanethiol group (-CH2CH2SH). This compound is known for its distinctive sulfur-containing thiol group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)ethane-1-thiol can be synthesized through various methods. One common approach involves the reaction of 4-methoxyacetophenone with thiourea, followed by reduction with sodium borohydride. The reaction typically occurs under mild conditions and yields the desired thiol compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the compound can lead to the formation of corresponding alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is frequently used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Alcohols: Result from the reduction of the compound.
Substituted Thiols: Produced via nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Methoxyphenyl)ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
4-Methoxybenzyl mercaptan: Contains a benzyl group instead of an ethane group.
4-Methoxyphenylacetic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness: 1-(4-Methoxyphenyl)ethane-1-thiol is unique due to its specific combination of a methoxy-substituted phenyl ring and an ethanethiol group. This structure imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .
Properties
IUPAC Name |
1-(4-methoxyphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(11)8-3-5-9(10-2)6-4-8/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMJGQXYVAFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113682-51-2 |
Source


|
| Record name | 1-(4-methoxyphenyl)ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2950860.png)
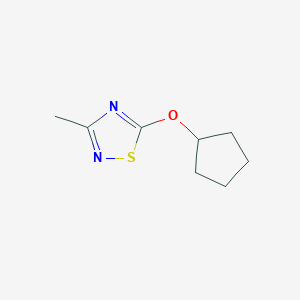
![1-[3-(Diethoxymethyl)oxolan-2-yl]-1H-1,2,3-benzotriazole](/img/structure/B2950863.png)
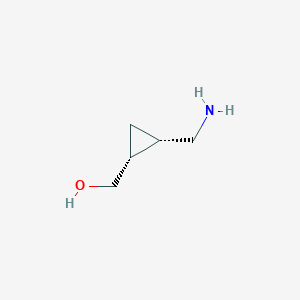
![n-[2-(4-Fluorophenyl)ethenesulfonyl]pentanamide](/img/structure/B2950865.png)
![2-[[3-(1,3-Dioxoisoindol-2-yl)-2-hydroxypropyl]-prop-2-ynylamino]acetonitrile](/img/structure/B2950866.png)
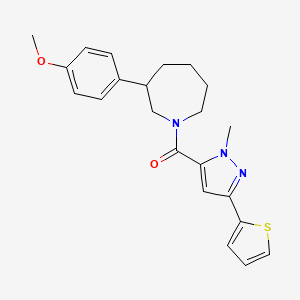
![N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2950868.png)
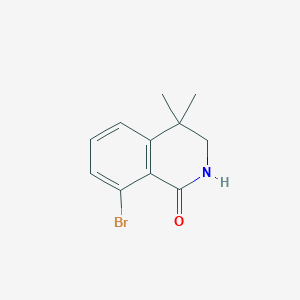
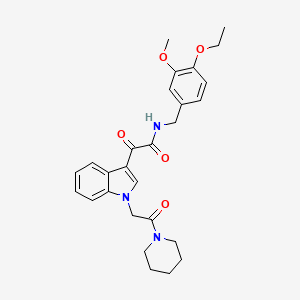
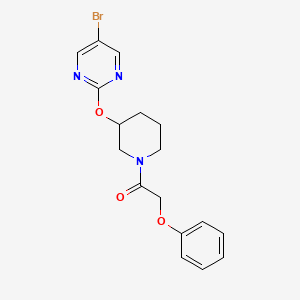
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea](/img/structure/B2950879.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2950881.png)
![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)
